2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
Scientific Research Applications
Role in Cancer Therapy
FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), a compound with structural similarities, demonstrates significant preclinical antitumor efficacy across several cancer models. Its mechanism involves S1PR-independent pathways, distinct from its immunosuppressive effects, highlighting a potential area of cancer research for related compounds (Li Zhang et al., 2013).
Antimicrobial Potential
Chitosan, an aminopolysaccharide biopolymer, exhibits notable antimicrobial activity. Given the structural functionality similarities, such as the presence of amino groups, exploring 2-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride in antimicrobial applications could be fruitful (D. Raafat & H. Sahl, 2009).
Ethylene Production and Plant Biology
Research into compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) and its role in ethylene production in plants suggests a potential area of study for this compound, especially in relation to plant growth and stress responses (B. V. D. Poel & D. Straeten, 2014).
Biochemistry and Molecular Biology
The extensive use of ethyl carbamate (urethane) in studies related to carcinogenicity and toxicology in food and beverages underlines the importance of understanding the biochemical pathways and potential health impacts of structurally related compounds, including this compound (J. Weber & V. Sharypov, 2009).
Neurobiology and Pharmacology
Investigations into compounds like phencyclidine (1- (1-phencyclohexyl) piperidine hydrochloride), known for its unique spectrum of pharmacological activity, offer insights into the neurological and pharmacological research potential of structurally similar compounds (E. Domino, 1964).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-1-(2-ethylpiperidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-9-6-4-5-7-12(9)10(13)8(2)11;/h8-9H,3-7,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHLMTSVHJKQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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